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Cat. No.: B11934001 Get Quote

Maceneolignan H: A Comprehensive Technical
Profile
For Researchers, Scientists, and Drug Development Professionals

Introduction
Maceneolignan H is a naturally occurring neolignan isolated from the arils of Myristica

fragrans, commonly known as nutmeg.[1][2] This compound has garnered significant interest

within the scientific community due to its demonstrated biological activity as a potent and

selective antagonist of the C-C chemokine receptor 3 (CCR3).[1][2] CCR3 is a key G-protein

coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2

lymphocytes, playing a crucial role in the inflammatory cascade associated with allergic

diseases such as asthma.[1] This technical guide provides an in-depth overview of the

physicochemical properties of Maceneolignan H, detailed experimental protocols for its

isolation and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties
Maceneolignan H is a colorless amorphous solid.[1] Its structural and physicochemical

characteristics have been determined through various spectroscopic and analytical techniques.

The quantitative properties are summarized in the table below.
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Property Value Source

Molecular Formula C₂₄H₃₀O₇ [1]

Molecular Weight 430.49 g/mol [1]

Appearance Colorless amorphous solid [1]

Optical Rotation [α]²⁵D +25 (c 1.0, CHCl₃) [1]

IUPAC Name

[(1R,2S)-1-(3,4-

dimethoxyphenyl)-2-(2,6-

dimethoxy-4-prop-2-

enylphenoxy)propyl] acetate

InChI Key
SITDJJDXDVFCAP-

WNSKOXEYSA-N

SMILES

C--INVALID-LINK--

OC)OC)OC(=O)C">C@@HOC

2=C(C=C(C=C2OC)CC=C)OC

Topological Polar Surface Area 72.5 Å²

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor

Count
7

Rotatable Bond Count 12

Exact Mass 430.1991 [1]

Spectroscopic Data
The structural elucidation of Maceneolignan H was accomplished through comprehensive

NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

¹H NMR (CDCl₃, 500 MHz)
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Position δH (ppm) Multiplicity J (Hz)

7 4.88 d 8.6

8 4.41 m

9 1.06 d 6.3

1' 6.78 d 8.2

2' 6.74 d 1.8

5' 6.78 d 8.2

6' 6.64 dd 8.2, 1.8

7' 3.32 d 6.6

8' 5.92 m

9' 5.06 dd 17.1, 1.5

5.04 dd 10.1, 1.5

3-OCH₃ 3.84 s

4-OCH₃ 3.85 s

2'-OCH₃ 3.73 s

6'-OCH₃ 3.73 s

OAc 2.05 s

¹³C NMR (CDCl₃, 125 MHz)
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Position δC (ppm)

1 132.8

2 111.7

3 148.9

4 148.4

5 110.8

6 119.3

7 81.5

8 79.9

9 16.5

1' 134.7

2' 153.2

3' 105.7

4' 136.2

5' 105.7

6' 153.2

7' 39.8

8' 137.5

9' 115.7

3-OCH₃ 55.9

4-OCH₃ 55.8

2'-OCH₃ 56.2

6'-OCH₃ 56.2

OAc (C=O) 170.2

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OAc (CH₃) 21.2

Biological Activity: CCR3 Antagonism
Maceneolignan H has been identified as a potent antagonist of the CC Chemokine Receptor 3

(CCR3).[1][2] In a chemotaxis assay using a CCR3-expressing L1.2 cell line, Maceneolignan
H demonstrated a strong inhibitory effect on the migration of these cells towards the chemokine

CCL11 (eotaxin-1).[1] It exhibited an EC₅₀ value of 1.4 μM, which is comparable to the

synthetic CCR3 selective antagonist, SB328437 (EC₅₀ of 0.78 μM).[1]

Signaling Pathway
The CCR3 signaling cascade is initiated by the binding of chemokines like eotaxin-1 (CCL11).

This binding activates the G-protein coupled receptor, leading to the dissociation of the Gαi and

Gβγ subunits. These subunits then trigger downstream signaling pathways, including the

MAPK (ERK1/2, p38) and PI3K/AKT pathways, which ultimately result in eosinophil

chemotaxis, activation, and degranulation. Maceneolignan H, as a CCR3 antagonist, is

believed to competitively bind to the receptor, thereby preventing the binding of eotaxin and

inhibiting the subsequent intracellular signaling events.
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Caption: CCR3 signaling pathway and inhibition by Maceneolignan H.

Experimental Protocols
Isolation of Maceneolignan H
The following protocol outlines the general steps for the isolation of Maceneolignan H from the

arils of Myristica fragrans, based on the methodology described by Morikawa et al. (2016).[1]
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Extraction:

Dried and ground arils of Myristica fragrans are subjected to extraction with methanol

(MeOH) at room temperature.

The solvent is evaporated under reduced pressure to yield a crude methanol extract.

Fractionation:

The crude extract is suspended in water and partitioned successively with ethyl acetate

(EtOAc) and n-butanol (n-BuOH).

The EtOAc-soluble fraction, which contains the neolignans, is concentrated.

Chromatographic Separation:

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

Elution is performed with a gradient of n-hexane and EtOAc.

Fractions are collected and monitored by thin-layer chromatography (TLC).

Fractions containing compounds of interest are pooled.

Purification:

Further purification of the target fractions is achieved through repeated column

chromatography on silica gel and ODS (octadecylsilanized silica gel).

Final purification is performed using high-performance liquid chromatography (HPLC) to

yield pure Maceneolignan H.

Chemotaxis Bioassay for CCR3 Antagonism
The antagonistic activity of Maceneolignan H on the CCR3 receptor can be evaluated using a

chemotaxis assay.[1]

Cell Culture:
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L1.2 cells, a murine pre-B lymphocyte cell line, are stably transfected to express human

CCR3.

Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal

bovine serum, antibiotics, and a selection agent (e.g., G418).

Chemotaxis Assay:

The assay is performed using a multi-well chemotaxis chamber (e.g., Transwell).

The lower chamber is filled with assay buffer containing a specific concentration of the

chemoattractant, human recombinant CCL11 (eotaxin-1).

The CCR3-expressing L1.2 cells are pre-incubated with various concentrations of

Maceneolignan H or a vehicle control.

The cell suspension is then added to the upper chamber, which is separated from the

lower chamber by a porous membrane.

The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for a defined

period (e.g., 4 hours).

Quantification:

After incubation, the number of cells that have migrated through the membrane into the

lower chamber is quantified. This can be done by cell counting using a flow cytometer or a

hemocytometer.

The inhibitory effect of Maceneolignan H is calculated as the percentage reduction in cell

migration compared to the vehicle control.

The EC₅₀ value is determined by plotting the percentage of inhibition against the

concentration of Maceneolignan H.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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